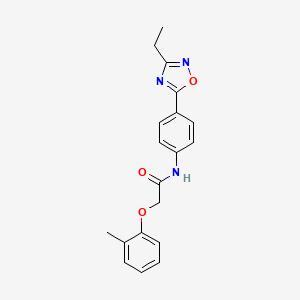
N-cyclopentyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CPN is a chemical compound that belongs to the family of nitroanilines. It is a yellow crystalline powder that has a molecular weight of 383.45 g/mol. CPN has shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
作用機序
The mechanism of action of CPN is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. CPN has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. By inhibiting the activity of this enzyme, CPN can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
CPN has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. CPN has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, CPN has been found to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
CPN has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. CPN has also been found to have low toxicity levels, which makes it a safe compound to work with in laboratory settings. However, CPN has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration methods for CPN.
将来の方向性
There are several future directions for CPN research. One potential direction is to explore its applications in cancer therapy. CPN has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another potential direction is to explore its applications in treating oxidative stress-related diseases. CPN has been found to have antioxidant properties, and further research is needed to determine its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to determine the optimal dosage and administration methods for CPN.
合成法
CPN can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process involves the reaction of cyclopentylamine, 4-nitrobenzaldehyde, pyridine-4-carbohydrazide, and phosphorus oxychloride in the presence of a catalyst. The reaction results in the formation of CPN as a yellow crystalline powder.
科学的研究の応用
CPN has been extensively studied for its potential applications in scientific research. It has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. CPN has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-cyclopentyl-2-nitro-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-11-13(5-6-15(16)20-14-3-1-2-4-14)17-21-18(26-22-17)12-7-9-19-10-8-12/h5-11,14,20H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGMJWLYUWEVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)



![2-(4-methoxyphenyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693080.png)







